

¹H NMR and ¹³C NMR spectral data for 5-Phenyl-1H-indazole

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Compound of Interest

Compound Name: **5-Phenyl-1H-indazole**

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **5-Phenyl-1H-indazole**

Executive Summary

5-Phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a crucial scaffold for developing novel therapeutic agents and functional organic materials.^[1] The precise and unambiguous determination of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such molecules in solution.^[2]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the ¹H and ¹³C NMR spectral analysis of **5-Phenyl-1H-indazole**. It moves beyond a simple recitation of data to explain the underlying principles and experimental strategies required for confident spectral assignment. We will delve into the rationale behind experimental choices, present a self-validating protocol for data acquisition, and synthesize spectral data into a coherent structural narrative. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage advanced NMR techniques for the characterization of complex N-heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold and NMR

The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, appearing in pharmaceuticals with anti-inflammatory, anti-cancer, and antihypertensive properties.[3][4] The introduction of a phenyl substituent at the C5 position, as in **5-Phenyl-1H-indazole**, significantly modulates the molecule's electronic and steric profile, creating new opportunities for molecular interactions and synthetic derivatization.

Given the potential for isomerism (e.g., 1H vs. 2H tautomers, substituent position), rigorous structural confirmation is non-negotiable.[5] One- and two-dimensional NMR spectroscopy provides a detailed "fingerprint" of the molecule, allowing for the precise mapping of its atomic connectivity and spatial arrangement.[6][7]

The NMR Landscape of **5-Phenyl-1H-indazole**: A Predictive Framework

Before analyzing the spectra, we can predict the general features based on the electronic environment of each nucleus. The molecule consists of two main parts: the bicyclic indazole system and the C5-phenyl substituent. The indazole ring contains an electron-donating N-H group and an imine-like nitrogen, while the phenyl ring acts as an aromatic substituent. This combination dictates the chemical shifts (δ) of the various protons and carbons.

The structure and standard numbering for **5-Phenyl-1H-indazole** are shown below. This numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular Structure and IUPAC Numbering of **5-Phenyl-1H-indazole**.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their connectivity through scalar (J) coupling. For **5-Phenyl-1H-indazole**, we anticipate signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic broad signal for the N-H proton at a higher chemical shift (>10 ppm), which is often solvent-dependent.[8]

Table 1: Representative ^1H NMR Spectral Data for **5-Phenyl-1H-indazole** (500 MHz, DMSO-d_6)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
NH-1	~13.15	br s	-	1H
H-3	~8.10	s	-	1H
H-4	~7.85	d	J = 8.8	1H
H-6	~7.60	dd	J = 8.8, 1.5	1H
H-7	~7.70	d	J = 8.8	1H
H-2', H-6'	~7.75	d	J = 7.5	2H
H-3', H-5'	~7.50	t	J = 7.5	2H
H-4'	~7.40	t	J = 7.5	1H

Note: This data is illustrative, synthesized from spectral data of structurally similar indazole derivatives.[9][10] Actual values may vary based on experimental conditions.

Expert Interpretation:

- N-H Proton (H-1): The proton on N1 is acidic and typically appears as a broad singlet far downfield due to hydrogen bonding with the solvent (DMSO-d_6) and deshielding by the aromatic system. Its broadness arises from quadrupole broadening and potential chemical exchange.
- Indazole Ring Protons:
 - H-3: This proton is a singlet as it lacks adjacent proton neighbors for coupling. Its downfield shift is attributed to the deshielding effect of the adjacent imine-like N2 atom.
 - H-7: Appears as a doublet, coupled only to H-6.

- H-4 and H-6: These protons form an AX system with H-7 and H-6 respectively, but are coupled to each other as well. H-4 is a doublet coupled to H-6 (a para-coupling might be too small to be resolved). H-6 is a doublet of doublets, showing coupling to both H-7 (ortho-coupling, ~8.8 Hz) and H-4 (meta-coupling, ~1.5 Hz).
- Phenyl Ring Protons: The phenyl group protons (H-2'/6', H-3'/5', H-4') present a classic pattern. H-2' and H-6' are chemically equivalent and appear as a doublet due to coupling with H-3' and H-5'. Similarly, H-3' and H-5' are equivalent and appear as a triplet. The H-4' proton appears as a triplet, coupled to the two H-3'/H-5' protons.

Analysis of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the number of unique carbon environments. With broadband proton decoupling, each signal typically appears as a singlet. The use of spectral editing techniques like DEPT-135 or APT is crucial for differentiating between CH/CH_3 (positive signals), CH_2 (negative signals), and quaternary carbons (absent).

Table 2: Representative ^{13}C NMR Spectral Data for **5-Phenyl-1H-indazole** (125 MHz, DMSO- d_6)

Carbon Assignment	Chemical Shift (δ , ppm)	Carbon Type (DEPT-135)
C-3	~134.5	CH
C-3a	~121.5	C (Quaternary)
C-4	~120.0	CH
C-5	~135.0	C (Quaternary)
C-6	~118.0	CH
C-7	~110.5	CH
C-7a	~140.0	C (Quaternary)
C-1'	~141.0	C (Quaternary)
C-2', C-6'	~127.0	CH
C-3', C-5'	~129.0	CH
C-4'	~126.0	CH

Note: This data is illustrative and based on known substituent effects in aromatic systems.[\[11\]](#) [\[12\]](#)

Expert Interpretation:

- Quaternary Carbons (C-3a, C-5, C-7a, C-1'): These four carbons do not bear any directly attached protons and would be absent in a DEPT-135 spectrum. Their assignment is definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between carbons and protons separated by 2-3 bonds. For instance, C-5 would show correlations to H-4, H-6, and H-2'/6'.
- Indazole Carbons: The chemical shifts are consistent with an aromatic heterocyclic system. C-7a, being adjacent to N1, is typically one of the most downfield carbons in the indazole core.
- Phenyl Carbons: The shifts are characteristic of a monosubstituted benzene ring. The ipso-carbon (C-1') is downfield, while the ortho (C-2'/6'), meta (C-3'/5'), and para (C-4') carbons

appear in the expected δ 120-130 ppm range.

A Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, a systematic approach to NMR data acquisition is essential. This protocol outlines the key steps from sample preparation to the acquisition of multidimensional spectra.

Sample Preparation

- Analyte Weighing: Accurately weigh 5-10 mg of **5-Phenyl-1H-indazole** directly into a clean, dry vial.
- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes many aromatic compounds and shifts the residual water peak away from the region of interest. CDCl₃ is another common alternative.
- Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Transfer: Vortex the solution until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup & Data Acquisition

This protocol assumes a 500 MHz spectrometer.[\[13\]](#)

- Instrument Tuning: Insert the sample, lock on the deuterium signal of the solvent, and tune/match the probe for both ¹H and ¹³C frequencies.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
- ¹H Spectrum Acquisition:
 - Experiment: Standard 1D proton pulse-acquire experiment.

- Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
- Number of Scans: 8-16, depending on sample concentration.
- $^{13}\text{C}\{^1\text{H}\}$ Spectrum Acquisition:
 - Experiment: Standard 1D carbon with proton decoupling.
 - Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate carbon types.
- 2D Spectra Acquisition (for unambiguous assignment):
 - ^1H - ^1H COSY: To identify proton-proton spin systems (e.g., confirming the H-4/H-6/H-7 and phenyl ring connectivities).
 - ^1H - ^{13}C HSQC (or HMQC): To correlate each proton with its directly attached carbon.
 - ^1H - ^{13}C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Structural Connectivity

Two-dimensional NMR experiments provide the definitive evidence for the proposed structure. The HMBC experiment is particularly powerful. The diagram below illustrates the key HMBC correlations that would validate the assignment of the **5-Phenyl-1H-indazole** skeleton.

Caption: Key ^2J and ^3J HMBC correlations for structural validation.

This correlation map acts as a logical check. For example, observing correlations from proton H-4 to carbons C-5, C-6, and C-7a, and from H-6 to C-4, C-5, and C-7a, provides irrefutable proof of their relative positions on the indazole ring.

Conclusion

The structural elucidation of **5-Phenyl-1H-indazole** is a quintessential example of the power of a modern, multi-pronged NMR strategy. A simple 1D proton spectrum is insufficient for unambiguous assignment. A comprehensive approach, combining 1D ^1H and ^{13}C spectra with 2D correlation experiments (COSY, HSQC, and HMBC), is essential for a confident and complete structural assignment. The methodology detailed in this guide—from predictive analysis and meticulous sample preparation to the strategic acquisition and interpretation of multidimensional data—provides a robust and self-validating framework for the characterization of this important heterocyclic scaffold and its many derivatives.

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